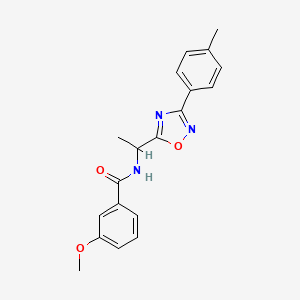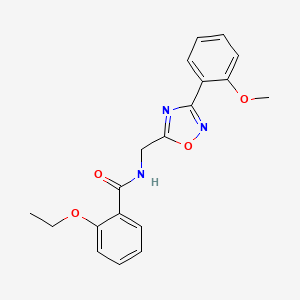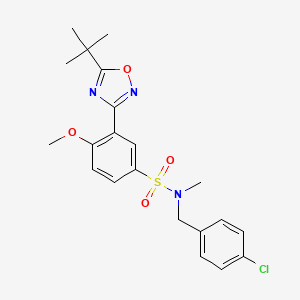
3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide, also known as MNPA, is a chemical compound that has been studied for its potential applications in scientific research. MNPA is a member of the oxadiazole family of compounds, which have been found to exhibit a range of biological activities. In
Aplicaciones Científicas De Investigación
3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide has been found to exhibit a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide has also been studied for its potential use as a diagnostic tool in cancer research.
Mecanismo De Acción
The mechanism of action of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cellular processes. 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide has been found to inhibit the activity of certain kinases and phosphatases, which are involved in cell signaling and regulation.
Biochemical and Physiological Effects:
3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide has been found to exhibit a range of biochemical and physiological effects in vitro and in vivo. 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide has been shown to inhibit the growth and proliferation of cancer cells, as well as the growth of certain bacteria and fungi. 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide has also been found to exhibit anti-inflammatory effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide has also been found to exhibit a range of biological activities, making it a versatile tool for studying cellular processes. However, 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide has some limitations for use in lab experiments. Its mechanism of action is not fully understood, which may limit its use in certain studies. 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide also has limited solubility in aqueous solutions, which may make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for research on 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide. One area of interest is the development of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide-based diagnostic tools for cancer research. 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide has also been studied for its potential use as a therapeutic agent for cancer and other diseases. Further research is needed to fully understand the mechanism of action of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide and its potential applications in scientific research.
Métodos De Síntesis
3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide can be synthesized using a multi-step reaction process that involves the reaction of 3-methoxybenzohydrazide with 3-nitrobenzaldehyde to form 3-(3-nitrophenyl)-1,2,4-oxadiazole. This intermediate product is then reacted with 3-aminophenol to form 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide.
Propiedades
IUPAC Name |
3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5/c1-26-15-4-2-3-12(11-15)18-20-17(27-21-18)10-9-16(23)19-13-5-7-14(8-6-13)22(24)25/h2-8,11H,9-10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLZOJPKCXOFPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














